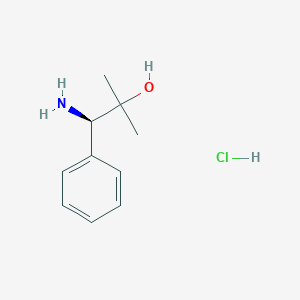

(r)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its role as a selective α1-adrenergic receptor agonist, which makes it valuable in pharmaceutical research and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-phenyl-2-propanone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in studies involving adrenergic receptors and their role in physiological processes.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypotension and nasal congestion.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The compound exerts its effects primarily through its action on α1-adrenergic receptors. By binding to these receptors, it induces vasoconstriction and increases blood pressure. The molecular targets include α1D, α1B, and α1A receptors, with varying affinities. The activation of these receptors leads to a cascade of intracellular signaling pathways involving the release of secondary messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylephrine hydrochloride: Another α1-adrenergic receptor agonist with similar pharmacological properties.

Ephedrine hydrochloride: A compound with both α and β-adrenergic receptor activity, used as a decongestant and bronchodilator.

Pseudoephedrine hydrochloride: Similar to ephedrine but with fewer central nervous system effects, commonly used in cold medications.

Uniqueness

®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is unique due to its high selectivity for α1-adrenergic receptors, making it particularly useful in research focused on these receptors. Its chiral nature also allows for the study of enantiomer-specific effects in biological systems .

Biologische Aktivität

Overview

(R)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride, also known as a selective α1-adrenergic receptor agonist, is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its biological activity primarily involves interactions with adrenergic receptors, influencing various physiological processes. This article delves into the compound's mechanisms of action, its applications in research and medicine, and relevant case studies that highlight its biological significance.

The primary mechanism of action for this compound involves its binding to α1-adrenergic receptors (α1A, α1B, and α1D). Upon binding, it activates these receptors, leading to vasoconstriction and an increase in blood pressure through a cascade of intracellular signaling pathways. The activation results in the release of secondary messengers such as inositol triphosphate (IP₃) and diacylglycerol (DAG), which facilitate various physiological responses, including smooth muscle contraction and neurotransmitter release .

Biological Applications

Pharmaceutical Research :

This compound is investigated for its potential therapeutic effects in treating conditions like hypotension and nasal congestion. Its ability to selectively activate α1-adrenergic receptors makes it a candidate for developing drugs aimed at enhancing vascular tone and managing blood pressure.

Biochemical Studies :

Research has shown that this compound can serve as a valuable tool in studying adrenergic signaling pathways. Its use in enzyme assays helps elucidate the roles of different receptor subtypes in physiological processes .

1. Vasopressor Effects in Hypotensive Patients

A clinical study examined the use of this compound as a treatment for patients experiencing severe hypotension. Results indicated a significant increase in systolic and diastolic blood pressure within minutes of administration, demonstrating its efficacy as a rapid vasopressor agent .

2. Role in Nasal Decongestion

In another study focusing on nasal congestion relief, the compound was administered intranasally to assess its decongestant properties. The findings revealed that it effectively reduced nasal airway resistance by inducing vasoconstriction in the nasal mucosa, providing symptomatic relief for patients suffering from allergic rhinitis .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1R)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLBTDXBYUFQJM-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C1=CC=CC=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.